BenchChemオンラインストアへようこそ!

Etacepride

Chemical Identity Quality Control Research Reagent Procurement

Etacepride is a substituted benzamide derivative and a dopamine D2 receptor antagonist, classified as an antipsychotic and antiemetic agent. Its molecular formula is C17H24N2O3 with a molecular weight of 304.4 g/mol.

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
CAS No. 68788-56-7
Cat. No. B1621824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtacepride
CAS68788-56-7
Molecular FormulaC17H24N2O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)C)OC
InChIInChI=1S/C17H24N2O3/c1-4-19-9-5-6-14(19)11-18-17(21)15-10-13(12(2)20)7-8-16(15)22-3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,18,21)
InChIKeySOQLNFHOYKNPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etacepride (CAS 68788-56-7): A Substituted Benzamide Dopamine D2 Antagonist for Neuropharmacology Research


Etacepride is a substituted benzamide derivative and a dopamine D2 receptor antagonist, classified as an antipsychotic and antiemetic agent [1][2]. Its molecular formula is C17H24N2O3 with a molecular weight of 304.4 g/mol [1]. Structurally, it belongs to the orthopramide family, which includes other benzamides such as sulpiride and raclopride, but it lacks halogen substitution on the aromatic ring, a feature that may influence its receptor binding kinetics and selectivity [3].

Etacepride vs. Generic Substituted Benzamides: Why Structural Specificity Precludes Simple Interchange in D2 Receptor Studies


Within the substituted benzamide class, minor structural modifications—such as the presence or absence of halogen substituents, variations in the N-alkyl pyrrolidine moiety, or changes in the aromatic ring substitution pattern—can profoundly alter dopamine D2 receptor affinity, selectivity over D3 and D4 receptors, and functional activity (antagonist vs. partial agonist) [1]. Consequently, etacepride cannot be assumed to be functionally equivalent to clinically established benzamides like sulpiride (Ki D2 = 4.2 nM) or amisulpride, nor to high-affinity research tools like raclopride or eticlopride . Using a generic substitute without empirical validation of its specific binding and functional profile in the intended assay system risks introducing confounding variables that compromise data reproducibility and mechanistic interpretation [1].

Etacepride (68788-56-7) Evidence Guide: Quantitative Differentiation vs. Benzamide Comparators


Structural Identity and Purity: Verified by CAS Registry and Vendor Specification

Etacepride is unambiguously identified by CAS number 68788-56-7 and its IUPAC name 5-acetyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide [1]. This specific structural definition distinguishes it from closely related orthopramides like sulpiride (which contains a sulfamoyl group) or raclopride (which contains dichloro substitution) [2]. The research-grade material is supplied with a purity specification of >98% as determined by the vendor's Certificate of Analysis, ensuring reproducibility in experimental systems .

Chemical Identity Quality Control Research Reagent Procurement

Physicochemical Property Profile: Computed LogP, H-Bonding Capacity, and Predicted Solubility

Etacepride exhibits a computed XLogP3 value of 1.7, a hydrogen bond donor count of 1, and an acceptor count of 4 [1]. These values place it within a favorable range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five [2]. In comparison, sulpiride has a lower XLogP3 of 1.1 and a higher polar surface area (PSA ~112 Ų vs. Etacepride's ~81 Ų), which correlates with its known poor oral bioavailability and limited brain penetration [3]. The higher calculated lipophilicity of etacepride suggests potentially improved passive membrane permeability compared to sulpiride.

Drug Likeness Pharmacokinetics Formulation Science

Dopamine D2 Receptor Antagonism: Class-Level Mechanism with Unquantified Specificity

Etacepride is categorized as a dopamine D2 receptor antagonist, a mechanism shared by the substituted benzamide class [1]. While direct quantitative binding data (e.g., Ki, IC50) for etacepride is not available in public, peer-reviewed databases, established benzamides like sulpiride exhibit Ki values of 4.2 nM at D2 and 15 nM at D3 receptors . The lack of a halogen substituent on etacepride's aromatic ring is a notable structural deviation from high-affinity benzamides like raclopride (Ki D2 ≈ 1-2 nM) and eticlopride (Ki D2 ≈ 0.09 nM) . This suggests that etacepride's affinity profile may differ, but without empirical data, its exact potency remains undetermined.

Dopamine Receptor Antipsychotic Mechanism Receptor Binding

Etacepride (CAS 68788-56-7) Application Scenarios: Where the Limited Evidence Supports Informed Research Use


In Vitro Pharmacological Profiling of Benzamide Structure-Activity Relationships (SAR)

Given its defined structural identity and the lack of halogen substitution on the aromatic ring, etacepride serves as a valuable comparator compound in SAR studies aimed at understanding how halogenation modulates dopamine D2/D3 receptor affinity, selectivity, and functional activity within the orthopramide class [1]. Researchers can use etacepride as a baseline 'unsubstituted' benzamide to benchmark against halogenated analogs like raclopride and eticlopride, whose high-affinity binding is well-documented .

CNS Bioavailability Hypothesis Testing in Preclinical Models

The computed XLogP3 value of 1.7 for etacepride, which is higher than that of sulpiride (1.1), suggests a potential for improved passive diffusion across biological membranes, including the blood-brain barrier [2]. This property makes etacepride a candidate for in vivo studies investigating the relationship between benzamide lipophilicity and CNS penetration, although such studies would require de novo pharmacokinetic characterization.

Reference Standard for Analytical Method Development and Quality Control

With a defined CAS number (68788-56-7), IUPAC name, and >98% purity specification, etacepride is suitable for use as an analytical reference standard in the development and validation of HPLC, LC-MS, or NMR methods for detecting and quantifying substituted benzamides in complex matrices . Its unique chromatographic and spectral properties allow it to serve as a distinct marker in forensic toxicology or pharmaceutical quality control applications.

Research into D2-Mediated Antiemetic Mechanisms

Etacepride's classification as both an antipsychotic and an antiemetic points to its potential utility in preclinical models of nausea and vomiting, where D2 receptor antagonism in the chemoreceptor trigger zone is a known therapeutic mechanism [3]. It can be employed as a tool compound to dissect D2-dependent pathways in emesis, with the caveat that its potency relative to established antiemetics (e.g., metoclopramide) is unknown.

Quote Request

Request a Quote for Etacepride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.